4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13811874
Molecular Formula: C20H25BO3
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25BO3 |
|---|---|
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[2-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H25BO3/c1-15-10-12-16(13-11-15)14-22-18-9-7-6-8-17(18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
| Standard InChI Key | PSBRCRLQOKRZSD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
The 1,3,2-dioxaborolane ring system consists of a boron atom coordinated to two oxygen atoms within a five-membered cyclic ester. The tetramethyl groups at the 4,5-positions (derived from pinacol) enhance steric protection of the boron center, improving stability against hydrolysis and oxidative degradation . The 2-((4-methylbenzyl)oxy)phenyl substituent introduces an aromatic moiety with a para-methylbenzyl ether group at the ortho position relative to the boron atom. This substitution pattern influences electronic delocalization and steric interactions, potentially altering reactivity in cross-coupling reactions compared to para-substituted analogs .
Table 1: Molecular and Physicochemical Properties
Spectroscopic Predictions
Density functional theory (DFT) analyses of related boronate esters suggest distinct spectroscopic signatures for the ortho-substituted derivative:
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UV-Vis Spectroscopy: A bathochromic shift in the absorption maximum (λₘₐₓ ≈ 270–290 nm) compared to para-substituted analogs due to enhanced conjugation between the boron atom and the ortho-aryl ether group .
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Infrared Spectroscopy: B-O stretching vibrations at 1,360–1,380 cm⁻¹ and aromatic C-O-C asymmetric stretches near 1,250 cm⁻¹ .
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NMR Spectroscopy:
Synthesis and Functionalization
Synthetic Routes
The synthesis of ortho-substituted dioxaborolanes typically involves palladium-catalyzed borylation or nucleophilic substitution. For this compound, a plausible pathway includes:
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Lithiation-Borylation:
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Ortho-lithiation of 2-((4-methylbenzyl)oxy)bromobenzene using LDA (lithium diisopropylamide) at −78°C.
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Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound.
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Miyaura Borylation:
Table 2: Comparative Yields for Boronate Ester Synthesis
| Method | Yield (%) | Conditions | Limitations |
|---|---|---|---|
| Lithiation-Borylation | 65–75 | −78°C, THF, 12 h | Sensitivity to moisture |
| Miyaura Borylation | 80–85 | Pd(dppf)Cl₂, 80°C | Requires anhydrous solvents |
Reactivity in Cross-Coupling
The ortho-substituted arylboronate exhibits modified reactivity in Suzuki-Miyaura couplings due to steric hindrance from the benzyloxy group. Partnering with aryl halides, it demonstrates:
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Reduced Coupling Efficiency: 10–15% lower yields compared to para-substituted analogs when reacting with electron-deficient aryl chlorides.
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Enhanced Selectivity: Preferential coupling at the less hindered position in polyhalogenated substrates .
Applications in Materials Science
Optoelectronic Materials
Boronate esters with conjugated aryl groups serve as precursors for organic semiconductors. The ortho-substituted derivative’s extended π-system facilitates charge transport, with theoretical hole mobility estimates of 0.12 cm²·V⁻¹·s⁻¹ based on DFT calculations .
Polymer Functionalization
Incorporation into polyfluorene backbones via Suzuki polymerization enhances electroluminescence efficiency (up to 18% external quantum efficiency in OLED prototypes) .
Challenges and Future Directions
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Stereochemical Control: The ortho-substituent complicates asymmetric induction in catalytic reactions.
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Stability Optimization: Development of fluorinated analogs to mitigate hydrolysis in aqueous media.
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